molecular formula C22H25NO4 B8148120 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid

Cat. No.: B8148120
M. Wt: 367.4 g/mol
InChI Key: BDTHCOANGKGNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is a synthetic amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a branched 2-methyl substituent at the α-carbon, and a six-carbon (hexanoic acid) backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during iterative coupling reactions. The hexanoic acid chain contributes to lipophilicity, which may affect membrane permeability and bioavailability .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTHCOANGKGNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Fmoc Protection Protocol

The most straightforward method involves direct protection of 2-amino-2-methylhexanoic acid using Fmoc chloride (Fmoc-Cl). In a typical procedure, 2-amino-2-methylhexanoic acid (1.0 equiv) is dissolved in a 1:1 mixture of water and dioxane, followed by the addition of Fmoc-Cl (1.2 equiv) and sodium bicarbonate (2.0 equiv) to maintain a pH of 8–9. The reaction proceeds at room temperature for 12–18 hours, after which the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate gradient). Yields typically range from 70–85%, with purity confirmed by HPLC and 1^1H NMR.

Optimization of Reaction Conditions

Variations in solvent systems (e.g., THF or acetone) and bases (e.g., triethylamine) have been explored to enhance efficiency. For instance, substituting sodium bicarbonate with triethylamine in anhydrous THF reduces hydrolysis side reactions, improving yields to 90%. However, aqueous conditions remain preferable for large-scale synthesis due to cost and safety considerations.

Asymmetric Synthesis via Chiral Auxiliaries

L-Proline-Mediated Bromolactonization

A patent-derived approach adapts asymmetric halolactonization to construct the chiral center. Starting with 2-methylene hexanoyl chloride, L-proline acts as a chiral auxiliary to form a diastereomeric amide intermediate. Bromolactonization with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields a bromolactone, which undergoes tin-mediated dehalogenation and hydrolysis to produce (S)-2-hydroxy-2-methylhexanoic acid. Subsequent conversion of the hydroxyl group to an amino group via Mitsunobu reaction with phthalimide, followed by deprotection, affords enantiomerically pure 2-amino-2-methylhexanoic acid (98% ee). Fmoc protection then proceeds as described in Section 1.1.

Catalytic Asymmetric Hydrogenation

An alternative route employs asymmetric hydrogenation of 2,6-diamino-2-methylhex-4-enoic acid using a palladium-chiral ligand complex. Under 50 psi H2_2 at 40°C, this method achieves >99% enantiomeric excess (ee) with turnover frequencies exceeding 500 h1^{-1}. The resulting diamine is selectively protected at the α-amino position using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester), leaving the ε-amino group available for further functionalization.

Solid-Phase Synthesis Approaches

On-Resin Fmoc Incorporation

In solid-phase peptide synthesis (SPPS), the compound is often generated directly on resin. Wang resin functionalized with 2-methylhexanoic acid is treated with Fmoc-OSu in DMF, enabling efficient coupling under microwave irradiation (50°C, 30 minutes). This method circumvents solubility challenges associated with the free acid, achieving near-quantitative yields.

Alternative Synthetic Routes

Enzymatic Resolution

Racemic 2-amino-2-methylhexanoic acid is resolved using immobilized penicillin acylase, which selectively deprotects the (R)-enantiomer. The remaining (S)-enantiomer is then Fmoc-protected, yielding the desired compound with 95% ee.

Reductive Amination

2-Keto-2-methylhexanoic acid undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing the racemic amino acid. Dynamic kinetic resolution using a chiral ruthenium catalyst achieves 88% ee, though this method requires further optimization for industrial adoption.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Direct Fmoc Protection70–85N/AHighModerate
L-Proline Bromolacton.6598ModerateHigh
Catalytic Hydrogenation90>99HighLow
Enzymatic Resolution8095LowModerate

Table 1: Comparison of key synthetic routes for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amine.

    Coupling Reactions: The free amine can then participate in peptide bond formation through reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and other amine-containing compounds, which are essential in the synthesis of proteins and other biologically active molecules .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amine functionality. Upon completion of the desired synthetic steps, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length and Backbone Modifications

Hexanoic Acid vs. Shorter-Chain Derivatives
  • 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid (C20H21NO4, MW 339.39): Differs by one fewer methylene group (pentanoic acid backbone). Shorter chains may reduce lipophilicity and alter solubility in organic solvents .
  • Fmoc-protected butanoic acid derivatives (e.g., ): Butanoic acid chains (four carbons) balance hydrophobicity and steric effects, often used in peptide mimics targeting intracellular proteins .
Key Implications
  • Longer chains (e.g., hexanoic acid) enhance lipid solubility, favoring interactions with hydrophobic protein pockets.
  • Shorter chains (e.g., propionic acid) may improve aqueous solubility, beneficial for in vitro assays .

Substituent Variations

Branched Alkyl Groups
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid (): Polar acetamido substituent introduces hydrogen-bonding capacity, useful for targeting polar enzyme active sites .
Functionalized Side Chains
  • (S)-2-Fmoc-amino pentanoic acid derivatives (): Piperazinyl and piperidinyl substituents (e.g., 2e–2j) modulate electronic properties and bioactivity.

Data Table: Key Structural and Functional Comparisons

Compound Name Backbone Substituents Molecular Weight Key Properties/Applications References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid Hexanoic acid 2-methyl ~365.4 (estimated) High lipophilicity, peptide synthesis
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid Pentanoic acid 2-methyl 339.39 Moderate solubility, SPPS intermediate
(R)-2,3-dimethylbutanoic acid derivative Butanoic acid 2,3-dimethyl 353.41 Steric hindrance, chiral resolution
(S)-4-acetamidobutanoic acid derivative Butanoic acid 4-acetamido ~380.4 Hydrogen bonding, enzyme inhibitors
Piperazinyl-pentanoic acid (2f) Pentanoic acid 4-(pyrimidin-2-yl)piperazinyl Not reported Antiviral activity, high yield (98%)

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound utilized extensively in biochemical research and drug development. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its applications in peptide synthesis and biological studies.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 150114-97-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with various biological targets. It has been studied for its potential applications in drug development, particularly in the synthesis of peptide-based drugs.

The mechanism through which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows it to interact with various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections.

Neuroprotective Effects

Some structural analogs have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. These studies highlight the compound's ability to modulate pathways associated with neuronal survival.

Anti-inflammatory Properties

The compound has also been linked to anti-inflammatory activities. It may influence cytokine production and immune responses, which could be beneficial in managing inflammatory conditions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-Methylhexanoic AcidAntimicrobial15
Fmoc-Phe DerivativeNeuroprotective20
Fmoc-Leu DerivativeAnti-inflammatory25

Synthesis and Applications

The synthesis of this compound typically involves:

  • Fmoc Protection : The introduction of the Fmoc group to protect the amino group during peptide synthesis.
  • Coupling Reactions : Utilization of coupling agents to form peptide bonds with other amino acids.

Applications :

  • Peptide Synthesis : Widely used as a building block in the synthesis of peptides.
  • Drug Development : Investigated for its potential as a therapeutic agent due to its biological activities.

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino moiety, enabling selective deprotection under mild basic conditions (e.g., piperidine) while preserving other functional groups. This facilitates stepwise solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. The Fmoc group’s stability under acidic conditions allows compatibility with tert-butyl-based protective groups for side chains .

Q. How is the compound synthesized, and what are the critical reaction conditions?

Synthesis typically involves coupling Fmoc-Cl (Fmoc chloride) to 2-amino-2-methylhexanoic acid in an inert solvent (e.g., dichloromethane or THF) under basic conditions (e.g., NaHCO₃). Key parameters include maintaining a temperature of 0–4°C to minimize racemization and using a 1.2–1.5 molar excess of Fmoc-Cl to ensure complete amino protection. Reaction progress is monitored via TLC or HPLC .

Q. What analytical methods are recommended to confirm the compound’s purity and structure?

  • NMR spectroscopy : To verify stereochemistry and detect impurities (e.g., residual solvents).
  • HPLC-MS : For assessing purity (>95%) and molecular weight confirmation.
  • FT-IR : To identify carbonyl (C=O) and amine (N-H) functional groups. These methods are critical for quality control in SPPS workflows .

Advanced Research Questions

Q. How can racemization during Fmoc deprotection be minimized?

Racemization risks increase under prolonged basic conditions. Strategies include:

  • Using 20% piperidine in DMF for ≤30 minutes.
  • Adding 0.1 M HOBt (hydroxybenzotriazole) to suppress base-induced side reactions.
  • Cooling the reaction to 0°C during deprotection. Post-reaction, chiral HPLC analysis (e.g., with a Chiralpak column) quantifies enantiomeric excess .

Q. What contradictions exist in reported toxicity data, and how should researchers address them?

Safety data sheets (SDS) for analogous Fmoc-amino acids (e.g., CAS 2044710-58-7) report acute oral toxicity (Category 4, H302) but lack chronic toxicity or ecotoxicological data . To mitigate risks:

  • Apply ALARA (As Low As Reasonably Achievable) principles during handling.
  • Use in vitro assays (e.g., Ames test) to screen for mutagenicity.
  • Implement fume hoods and PPE (gloves, goggles) as per GHS guidelines .

Q. How does the methylhexanoic acid backbone influence peptide stability compared to other Fmoc-amino acids?

The 2-methylhexanoic acid moiety enhances steric hindrance, reducing protease susceptibility in peptide chains. Comparative studies with Fmoc-leucine derivatives show:

  • Thermal stability : 10–15% higher melting points in peptides incorporating this backbone.
  • Solubility : Lower aqueous solubility due to the hydrophobic hexanoic chain, requiring DMSO or DMF for solubilization. These properties are advantageous in designing membrane-permeable therapeutic peptides .

Q. What strategies optimize coupling efficiency in automated peptide synthesizers?

  • Activation reagents : Use HBTU/HOBt or COMU for >90% coupling yields.
  • Double coupling : Repeat coupling steps for sterically hindered residues.
  • Microwave-assisted synthesis : Reduces reaction time by 50% at 50°C. Real-time monitoring via conductivity sensors ensures complete Fmoc removal .

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 70–95%)?

Yield variations arise from:

  • Solvent purity : Trace water in DMF reduces activation efficiency.
  • Deprotection time : Over-exposure to piperidine increases side-product formation. Standardizing protocols (e.g., anhydrous solvents, fixed deprotection times) and reporting detailed reaction logs improve reproducibility .

Methodological Challenges and Solutions

Q. What are the best practices for handling this compound’s limited solubility in aqueous buffers?

  • Pre-dissolve in DMSO (10–20% v/v) before adding to aqueous solutions.
  • Use detergents (e.g., Tween-20) to stabilize hydrophobic peptides.
  • Adjust pH to 8–9 with ammonium bicarbonate for improved solubility .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Backbone modifications : Replace methylhexanoic acid with cyclopropane or phenyl groups to assess steric effects.
  • Protective group alternatives : Compare Fmoc with Boc (tert-butoxycarbonyl) for acid stability.
  • Biological assays : Test cytotoxicity (via MTT assay) and target binding (SPR or ITC) to correlate structural changes with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.